![molecular formula C13H12F2N2O B2544128 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline CAS No. 2202286-86-8](/img/structure/B2544128.png)
4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline” is a chemical compound that contains a quinazoline core structure . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The “4-[(3,3-Difluorocyclobutyl)methoxy]” part indicates that a 3,3-difluorocyclobutyl group is attached to the quinazoline core via a methoxy linker .
Molecular Structure Analysis
The molecular structure of “4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline” can be inferred from its name. It contains a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring . Attached to this core via a methoxy group is a 3,3-difluorocyclobutyl group .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinazoline derivatives, including “4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline”, are a potential bioactive scaffold in medicinal chemistry . They have been used to explore and discover therapeutic agents for the treatment of various diseases .
Antifungal Activity
Quinazoline compounds have shown significant antifungal activities . This makes them a valuable resource in the development of new antifungal drugs.
Anticancer Activity
Quinazoline derivatives have been reported to show broad anticancer activities . For instance, certain synthesized quinazoline compounds have shown outstanding activity against A549, HepG2, K562, and PC-3 cell lines .
Anti-inflammatory Activity
Quinazoline compounds have demonstrated anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.
Antibacterial Activity
Quinazoline compounds have been found to exhibit antibacterial activities . This makes them a promising candidate for the development of new antibacterial agents.
Antioxidant Activity
Quinazoline compounds have shown antioxidant activities . This suggests their potential use in combating oxidative stress-related diseases.
Antiviral Activity
Quinazoline compounds have demonstrated antiviral properties . This indicates their potential use in the development of antiviral drugs.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Quinazoline derivatives have been explored as a new class of EGFR inhibitors . This suggests their potential use in the treatment of diseases related to the overexpression of EGFR, such as certain types of cancer.
Direcciones Futuras
The future directions for research on “4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline” could involve exploring its potential biological activities, given the known activities of other quinazoline derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.
Propiedades
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c14-13(15)5-9(6-13)7-18-12-10-3-1-2-4-11(10)16-8-17-12/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODINUSHUXSEJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)
![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)
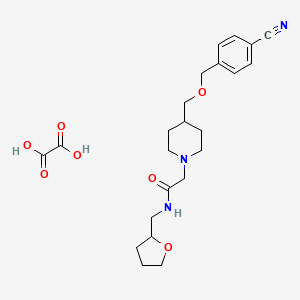

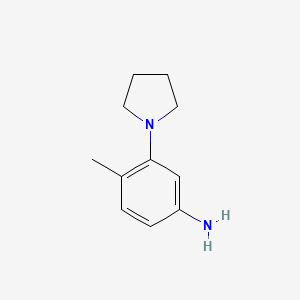

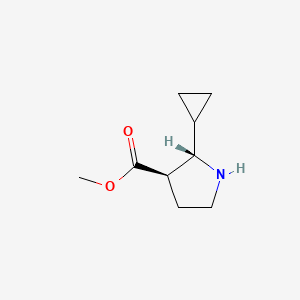
![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2544057.png)
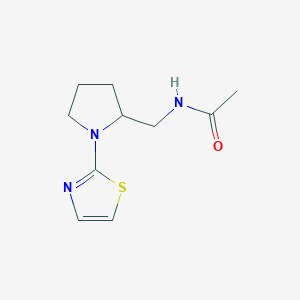
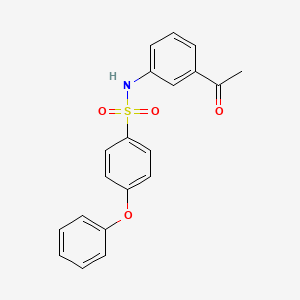
![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)
![4-Ethoxy-3-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2544066.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide](/img/structure/B2544068.png)